Hexyl benzoate

Description

Hexyl benzoate, also known as fema 3691, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Hexyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, hexyl benzoate is primarily located in the membrane (predicted from logP). Hexyl benzoate is a balsam, clean, and fresh tasting compound that can be found in fruits, milk and milk products, and tea. This makes hexyl benzoate a potential biomarker for the consumption of these food products.

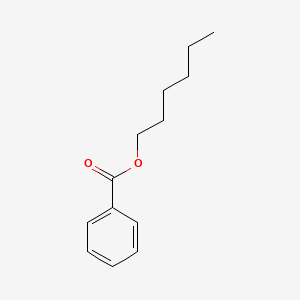

Structure

3D Structure

Properties

IUPAC Name |

hexyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGLJVMIFJNVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Record name | HEXYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025403 | |

| Record name | Hexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexyl benzoate is a clear colorless liquid. (NTP, 1992), Colorless liquid; Insoluble in water; [CAMEO] Colorless or yellow liquid; [MSDSonline], colourless oily liquid with a woody, green, piney, balsamic odour | |

| Record name | HEXYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

522 °F at 770 mmHg (NTP, 1992), 272 °C AT 770 MM HG, 272.00 °C. @ 760.00 mm Hg | |

| Record name | HEXYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992), [HSDB] 148 °C | |

| Record name | HEXYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ACETONE, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | HEXYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979 at 70.7 °F (NTP, 1992) - Less dense than water; will float, 0.978-0.984 | |

| Record name | HEXYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

7.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.1 | |

| Record name | HEXYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

32 mmHg at 72 °F ; 47 mmHg at 124 °F; 81 mmHg at 167 °F (NTP, 1992), 32.0 [mmHg] | |

| Record name | HEXYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6789-88-4 | |

| Record name | HEXYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6789-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR3C36EKJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEXYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hexyl benzoate chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of Hexyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl benzoate (CAS No. 6789-88-4) is an organic compound classified as a benzoate ester.[1] It is a colorless liquid recognized for its characteristic woody-green, piney, and balsamic odor.[2][3] Primarily utilized as a fragrance and flavoring agent in the cosmetics, perfume, and food industries, it also serves as a versatile solvent and fixative.[3][4] This technical guide provides a comprehensive overview of its chemical structure, core physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral, safety, and reactivity data, tailored for a scientific audience.

Chemical Structure and Identifiers

Hexyl benzoate is the ester formed from the condensation of benzoic acid and n-hexanol.

dot

Caption: Chemical Structure of Hexyl Benzoate.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | hexyl benzoate | [5][] |

| CAS Number | 6789-88-4 | [2] |

| Molecular Formula | C₁₃H₁₈O₂ | [2] |

| Molecular Weight | 206.28 g/mol | [2][5] |

| SMILES | CCCCCCOC(=O)C1=CC=CC=C1 | [5] |

| InChI Key | UUGLJVMIFJNVFH-UHFFFAOYSA-N | [5] |

| FEMA Number | 3691 | [2] |

| EINECS Number | 229-856-5 | [7] |

Physicochemical Properties

Hexyl benzoate is a clear, colorless liquid under standard conditions.[4][8] It is characterized by its insolubility in water but is soluble in organic solvents like alcohol.[9][10][11]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless clear liquid | [2][4] |

| Odor | Woody-green, piney, balsamic | [2][3] |

| Boiling Point | 272 °C (at 760 mm Hg) | [2][5][] |

| Melting Point | Data not available | [5][7][12] |

| Density | 0.98 g/mL (at 25 °C) | [2][5][] |

| Refractive Index (n20/D) | 1.493 | [2][5] |

| Flash Point | >110 °C (>230 °F) | [2][10] |

| Vapor Pressure | 0.003 mmHg (at 25 °C, est.) | [10] |

| Water Solubility | 15.1 mg/L (at 24 °C) | [2] |

| logP (o/w) | 5.1 (at 25 °C) | [2] |

Experimental Protocols

Synthesis via Fischer Esterification

Hexyl benzoate is commonly synthesized via the Fischer esterification of benzoic acid with n-hexanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][7] The reaction is reversible and is driven to completion by using an excess of the alcohol and removing the water formed as a byproduct, often with a Dean-Stark apparatus.[13][14]

// Nodes A [label="1. Reactant Charging\n- Benzoic Acid\n- n-Hexanol (excess)\n- Toluene (solvent)\n- Acid Catalyst (e.g., H₂SO₄)"]; B [label="2. Reflux & Water Removal\n- Heat mixture to reflux\n- Collect water in Dean-Stark trap (4-6 hours)"]; C [label="3. Reaction Monitoring\n- Track progress via Thin-Layer\n Chromatography (TLC)"]; D [label="4. Work-up & Neutralization\n- Cool reaction mixture\n- Wash with NaHCO₃ solution\n- Wash with water and brine"]; E [label="5. Drying & Solvent Removal\n- Dry organic layer (e.g., MgSO₄)\n- Remove toluene via rotary evaporation"]; F [label="6. Purification\n- Purify crude product by\n vacuum distillation"]; G [label="7. Characterization\n- Confirm structure and purity\n (NMR, IR, GC-MS)"];

// Edges A -> B [label="Heat"]; B -> C [label="Sample periodically"]; C -> B [label="Incomplete"]; C -> D [label="Complete"]; D -> E; E -> F; F -> G; }

Caption: Electrochemical Synthesis Experimental Workflow.

Methodology:

-

Cell Assembly: Assemble an undivided 10 mL glass vial with two graphite electrodes (1 cm x 5 cm). [9]2. Reagent Loading: Add benzaldehyde (1.0 eq), n-hexanol, a solvent mixture (e.g., acetonitrile), and a supporting electrolyte such as tetrabutylammonium fluoride (TBAF) to the cell. [9]3. Electrolysis: Stir the mixture and apply a constant cell voltage of 5 V for approximately 5 hours. [9]4. Work-up: Monitor the reaction by TLC. Once complete, evaporate the excess solvents under reduced pressure.

-

Purification: Purify the crude product using normal-phase flash chromatography (e.g., with a hexane/ethyl acetate eluent) to obtain pure hexyl benzoate. [9]

Spectroscopic Data

Table 3: 1H and 13C NMR Spectral Data

| Spectrum | Chemical Shift (δ, ppm) | Assignment |

| 1H NMR | ~8.0 (m, 2H) | Aromatic (ortho to C=O) |

| ~7.5 (m, 1H) | Aromatic (para to C=O) | |

| ~7.4 (m, 2H) | Aromatic (meta to C=O) | |

| ~4.3 (t, 2H) | -O-CH₂ - | |

| ~1.7 (m, 2H) | -O-CH₂-CH₂ - | |

| ~1.3-1.4 (m, 6H) | -(CH₂ )₃-CH₃ | |

| ~0.9 (t, 3H) | -CH₃ | |

| 13C NMR | ~166.7 | C =O (Ester carbonyl) |

| ~132.8 | Aromatic (para) | |

| ~130.5 | Aromatic (quaternary) | |

| ~129.5 | Aromatic (ortho) | |

| ~128.3 | Aromatic (meta) | |

| ~65.1 | -O-CH₂ - | |

| ~31.5 | -CH₂ - | |

| ~28.6 | -CH₂ - | |

| ~25.6 | -CH₂ - | |

| ~22.5 | -CH₂ - | |

| ~14.0 | -CH₃ | |

| (Note: Approximate chemical shifts compiled from spectral database previews.)[1][15][16] |

Table 4: IR and Mass Spectrometry Data

| Spectrum | Key Peaks / Values | Assignment | Reference |

| IR | ~3070-3030 cm⁻¹ | Aromatic C-H Stretch | [17][18] |

| ~2960-2850 cm⁻¹ | Aliphatic C-H Stretch | [17][18] | |

| ~1720 cm⁻¹ | C=O Ester Stretch (strong) | [17][18] | |

| ~1270 cm⁻¹ | C-O Stretch | [17][18] | |

| ~1100 cm⁻¹ | O-C Stretch | [17][18] | |

| Mass Spec (EI) | m/z 206 | [M]⁺ (Molecular Ion) | [19][20] |

| m/z 123 | [C₆H₅COOH + H]⁺ | [19][20] | |

| m/z 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [19][20] | |

| m/z 77 | [C₆H₅]⁺ (Phenyl cation) | [19][20] |

Reactivity and Stability

Hexyl benzoate exhibits reactivity typical of an ester. It can be hydrolyzed back to benzoic acid and n-hexanol under acidic or basic conditions. Esters react with acids, liberating heat. [7]Strong oxidizing acids can cause vigorous, exothermic reactions. [7]Heat is also generated upon interaction with caustic solutions, and flammable hydrogen gas can be produced by mixing with alkali metals and hydrides. [7]The compound is considered stable under recommended storage conditions: in a cool, dry, dark location in a tightly sealed container. [5][21]

Safety and Toxicology

Hexyl benzoate is classified as a skin irritant and can cause mild eye irritation. [5][9]It is also classified as hazardous to the aquatic environment with long-lasting effects. [22]

Table 5: GHS Hazard Information and Toxicity

| Category | Information | Reference |

| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [2][22] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation. H410: Very toxic to aquatic life with long lasting effects. | [2][22] |

| Precautionary Statements | P273: Avoid release to the environment. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][22] |

| Oral LD50 (Rat) | 12300 mg/kg | [5] |

| Dermal LD50 (Rabbit) | 21 mL/kg | [5] |

Standard personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. [23]Spills should be absorbed with inert material and disposed of as hazardous waste. [24]

Conclusion

This technical guide provides essential data on hexyl benzoate for scientific and industrial applications. The information compiled, from its fundamental chemical structure and properties to detailed synthesis protocols and safety data, serves as a robust resource for researchers in chemistry, pharmacology, and materials science. The provided experimental workflows and tabulated data offer a practical foundation for the synthesis, characterization, and safe handling of this versatile benzoate ester.

References

- 1. Hexyl benzoate(6789-88-4) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. studylib.net [studylib.net]

- 4. chemimpex.com [chemimpex.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 7. Cas 6789-88-4,Hexyl benzoate | lookchem [lookchem.com]

- 8. Hexyl benzoate(6789-88-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Hexyl benzoate synthesis - chemicalbook [chemicalbook.com]

- 10. HEXYL 4-HYDROXYBENZOATE(1083-27-8) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Showing Compound Hexyl benzoate (FDB020164) - FooDB [foodb.ca]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Hexyl benzoate(6789-88-4) 13C NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Hexyl benzoate(6789-88-4) MS spectrum [chemicalbook.com]

- 20. Benzoic acid, hexyl ester [webbook.nist.gov]

- 21. directpcw.com [directpcw.com]

- 22. chemos.de [chemos.de]

- 23. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]

- 24. vigon.com [vigon.com]

A Comprehensive Technical Guide to the Physical Properties of n-Hexyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexyl benzoate (CAS No. 6789-88-4) is an organic compound, specifically the ester of n-hexanol and benzoic acid.[1][2] It is a colorless liquid known for its characteristic woody and balsamic aroma.[1] This technical guide provides an in-depth overview of the core physical properties of n-hexyl benzoate, along with generalized experimental protocols for its synthesis and the determination of its key physical characteristics. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work.

Core Physical Properties

The physical properties of n-hexyl benzoate are critical for its application in various fields, including as a fragrance ingredient, a solvent, and in material science. A summary of these properties is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₃H₁₈O₂ | ||

| Molecular Weight | 206.28 | g/mol | |

| CAS Number | 6789-88-4 | ||

| Appearance | Clear, colorless liquid | Room Temperature | |

| Odor | Woody, balsamic, slightly fruity | ||

| Density | 0.98 | g/mL | at 25 °C |

| Boiling Point | 272 | °C | at 760 mmHg |

| Melting Point | Not available | °C | |

| Flash Point | >110 | °C | |

| Refractive Index | 1.491 - 1.495 | at 20 °C | |

| Solubility in Water | Insoluble | ||

| Solubility in Organic Solvents | Soluble in alcohol | ||

| Vapor Pressure | 0.003 | mmHg | at 25 °C (estimated) |

Synthesis and Reactivity

Synthesis of n-Hexyl Benzoate

A common method for the synthesis of n-hexyl benzoate is through the Fischer esterification of benzoic acid with n-hexanol, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction.[3]

Caption: A generalized workflow for the synthesis of n-hexyl benzoate via Fischer esterification.

General Reactivity of Esters

Esters, including n-hexyl benzoate, are susceptible to nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the substitution of the alkoxy group. Common reactions include hydrolysis, transesterification, and reaction with Grignard reagents.[4]

Caption: A diagram illustrating the general reactivity pathways for esters like n-hexyl benzoate.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of n-hexyl benzoate and the determination of its key physical properties. These protocols are based on standard laboratory techniques and may require optimization for specific laboratory conditions and equipment.

Synthesis of n-Hexyl Benzoate via Fischer Esterification

Objective: To synthesize n-hexyl benzoate from benzoic acid and n-hexanol.

Materials:

-

Benzoic acid

-

n-Hexanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add benzoic acid, a slight excess of n-hexanol (e.g., 1.1 equivalents), and a suitable solvent such as toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

-

Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, removing water and driving the reaction to completion.

-

Monitor the reaction progress by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure n-hexyl benzoate.[5]

Determination of Boiling Point

Objective: To determine the boiling point of a liquid sample, such as n-hexyl benzoate.[6]

Materials:

-

Liquid sample (n-hexyl benzoate)

-

Thiele tube or a distillation apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Thiele Tube Method):

-

Attach a small test tube containing a few milliliters of the liquid sample to a thermometer.

-

Place a capillary tube, sealed end up, into the liquid.

-

Place the thermometer and test tube assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Determination of Refractive Index

Objective: To measure the refractive index of a liquid sample.

Materials:

-

Liquid sample (n-hexyl benzoate)

-

Abbe refractometer

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or isopropanol)

-

Lens paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Using a dropper, place a few drops of the liquid sample onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Use the dispersion correction knob to eliminate any color fringes.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[8]

Conclusion

This technical guide has provided a detailed overview of the physical properties of n-hexyl benzoate, a compound with significant applications in the fragrance and chemical industries. The presented data, along with the generalized protocols for its synthesis and property determination, offer a valuable resource for scientists and researchers. The provided diagrams of the synthesis workflow and general ester reactivity further aid in understanding the chemical context of this compound. It is anticipated that this information will be a useful reference for professionals engaged in research and development involving n-hexyl benzoate.

References

- 1. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]

- 2. Benzoic acid, hexyl ester [webbook.nist.gov]

- 3. Ester - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexyl Benzoate (CAS 6789-88-4) for Researchers and Drug Development Professionals

An Introduction to Hexyl Benzoate: Properties and Potential

Hexyl benzoate, with the CAS number 6789-88-4, is an organic compound classified as a benzoate ester. It is the ester formed from the condensation of benzoic acid and hexanol. Primarily recognized for its applications in the fragrance and cosmetics industries as a fragrance ingredient, fixative, and emollient, its inherent properties as a solvent and a moderately lipophilic molecule suggest potential, yet largely unexplored, applications in the pharmaceutical sciences. This technical guide aims to consolidate the available scientific data on hexyl benzoate and to provide a framework for its potential evaluation as an excipient in drug development.

While direct studies on hexyl benzoate in pharmaceutical formulations are limited, its characteristics as a benzoate ester warrant consideration for its use as a solubilizing agent, a vehicle for topical and parenteral drug delivery, and as a plasticizer in polymer-based drug delivery systems. This document provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and safety data, alongside detailed experimental protocols to aid researchers in their investigations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of hexyl benzoate is fundamental to assessing its suitability for pharmaceutical applications. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6789-88-4 | |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| Appearance | Colorless, clear oily liquid | |

| Odor | Sweet, aromatic, floral, with woody-green and piney-balsamic notes | |

| Boiling Point | 272 °C at 760 mmHg | |

| Flash Point | > 110 °C (> 230 °F) | |

| Density | 0.98 g/mL at 25 °C | |

| Refractive Index | n20/D 1.491 - 1.494 | |

| Vapor Pressure | 0.003 mmHg at 25 °C | |

| Water Solubility | Insoluble (15.1 mg/L at 24°C) | |

| Solubility in Organic Solvents | Soluble in alcohol and acetone |

Synthesis of Hexyl Benzoate

Hexyl benzoate is typically synthesized through the Fischer esterification of benzoic acid with hexanol, often in the presence of an acid catalyst. An alternative electrochemical method has also been described.

Fischer Esterification

A common laboratory-scale synthesis involves the reaction of benzoic acid and hexanol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

Materials:

-

Benzoic acid

-

Hexanol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (as a solvent and for azeotropic removal of water)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add benzoic acid (1 molar equivalent) and hexanol (1.1 molar equivalents).

-

Add toluene to dissolve the reactants.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%).

-

Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux.

-

Continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude hexyl benzoate.

-

The crude product can be further purified by vacuum distillation or silica gel column chromatography.

Electrochemical Synthesis

An alternative method involves the electrochemical reaction of benzaldehyde in a solvent mixture.

Materials:

-

Benzaldehyde

-

Methanol

-

Acetonitrile

-

Tetrabutylammonium fluoride (TBAF)

-

Reaction cell with electrodes

-

Power supply

-

Stir bar

Procedure:

-

Transfer benzaldehyde (2 mmol) into the reaction cell with a stir bar.

-

Add a solvent mixture of 2 mL of methanol and 2 mL of acetonitrile.

-

Add tetrabutylammonium fluoride (0.2 mmol).

-

Stir the reaction mixture for 2 minutes.

-

Apply a cell voltage of 5 V, maintaining a current density of 300-400 mA/cm².

-

Continue the reaction for 5 hours, monitoring the conversion by TLC.

-

After completion, evaporate the solvents under reduced pressure.

-

Purify the crude product using normal-phase flash chromatography (hexane/ethyl acetate gradient) to obtain pure hexyl benzoate.

Hexyl Benzoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexyl benzoate, an aromatic ester widely utilized in the cosmetic, fragrance, and pharmaceutical industries. A thorough understanding of its solubility profile in various organic solvents is critical for formulation development, ensuring product stability, and optimizing performance. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for solvent selection.

Core Physicochemical Properties

Hexyl benzoate (C₁₃H₁₈O₂) is the ester of hexanol and benzoic acid. It is a colorless liquid with a mild, balsamic, and slightly fruity odor. Its molecular structure, characterized by a benzene ring and a hexyl chain, dictates its solubility behavior, rendering it largely nonpolar.

Solubility Data

Quantitative solubility data for hexyl benzoate in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, existing data sheets and chemical databases provide a good foundation for its solubility profile. The following tables summarize the available information.

Table 1: Quantitative Solubility of Hexyl Benzoate

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 8.921 mg/L (estimated)[1] |

| Water | 24 | 15.1 mg/L[2] |

| Water | 20 | < 1 mg/mL[3] |

Table 2: Qualitative Solubility of Hexyl Benzoate

| Solvent | Solubility |

| Alcohol | Soluble[1][4] |

| Acetone | Soluble[4] |

| Water | Insoluble[1][3][4][5] |

Based on the principle of "like dissolves like" and the known solubility of similar benzoate esters such as ethyl benzoate and isopropyl benzoate, hexyl benzoate is expected to be soluble in or miscible with a range of common nonpolar and moderately polar organic solvents. This includes, but is not limited to, other alcohols (e.g., methanol, isopropanol), esters (e.g., ethyl acetate), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of hexyl benzoate in a specific solvent for research or formulation purposes, a systematic experimental approach is necessary. The following protocols describe common methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

Objective: To rapidly assess whether hexyl benzoate is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Apparatus:

-

Test tubes or small vials with closures

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Pipettes or graduated cylinders

Procedure:

-

Add a small, pre-weighed amount of hexyl benzoate (e.g., 10 mg) to a test tube.

-

Incrementally add a measured volume of the selected solvent (e.g., 1 mL at a time) to the test tube.

-

After each addition, securely close the test tube and agitate it vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture against a well-lit background. A clear, single-phase solution indicates that the hexyl benzoate has dissolved.

-

Continue adding the solvent in increments until the hexyl benzoate is fully dissolved or until it is apparent that it is insoluble at the tested concentration.

-

Record the observations as soluble, partially soluble, or insoluble at the approximate concentration.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise concentration of hexyl benzoate in a saturated solution of a specific solvent at a controlled temperature.

Apparatus:

-

Scintillation vials or flasks with sealed caps

-

Constant temperature water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a series of vials each containing a measured volume of the chosen solvent.

-

Add an excess amount of hexyl benzoate to each vial to ensure that a saturated solution is formed.

-

Securely seal the vials and place them in a constant temperature bath.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. Ensure that excess solid/liquid hexyl benzoate remains.

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to let the undissolved solute settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed volumetric flask or evaporating dish. This step is crucial to remove any undissolved micro-droplets.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the hexyl benzoate to evaporate.

-

Once the solvent is completely removed, weigh the dish or vial containing the hexyl benzoate residue.

-

Calculate the solubility by dividing the mass of the dissolved hexyl benzoate by the volume of the solvent used. Express the result in units such as g/L or mg/mL.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow for selecting a solvent and the experimental workflow for determining solubility.

Caption: Logical workflow for solvent selection for hexyl benzoate.

Caption: Experimental workflow for quantitative solubility determination.

References

- 1. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]

- 2. Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | C24H31NO4 | CID 10111431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethylamino Hydroxybenzoyl Hexyl Benzoate [handomchemicals.com]

- 4. directpcw.com [directpcw.com]

- 5. Showing Compound Hexyl benzoate (FDB020164) - FooDB [foodb.ca]

Spectroscopic Analysis of Hexyl Benzoate: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for hexyl benzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this compound.

Chemical Structure

Hexyl benzoate

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for hexyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.5 | Triplet | 1H | Aromatic Proton (para to C=O) |

| ~7.4 | Triplet | 2H | Aromatic Protons (meta to C=O) |

| ~4.3 | Triplet | 2H | -O-CH₂- |

| ~1.7 | Quintet | 2H | -O-CH₂-CH₂- |

| ~1.4 | Multiplet | 6H | -(CH₂)₃-CH₃ |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~166.6 | Carbonyl Carbon (C=O) |

| ~132.7 | Aromatic Carbon (para) |

| ~130.5 | Aromatic Carbon (ipso) |

| ~129.5 | Aromatic Carbons (ortho) |

| ~128.3 | Aromatic Carbons (meta) |

| ~64.3 | Methylene Carbon (-O-CH₂-) |

| ~31.7 | Methylene Carbon |

| ~28.9 | Methylene Carbon |

| ~26.0 | Methylene Carbon |

| ~22.6 | Methylene Carbon |

| ~14.0 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3030 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O (Ester) Stretch[3][4] |

| ~1600, ~1450 | Medium | C=C Aromatic Ring Stretch[3] |

| ~1270, ~1110 | Strong | C-O (Ester) Stretch[3][4] |

| ~710 | Strong | Aromatic C-H Bend (Out-of-plane)[3] |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | Moderate | [C₆H₅CO₂H₂]⁺ (Benzoic acid fragment) |

| 122 | High | [C₆H₅CO₂H]⁺ (Loss of hexene) |

| 105 | Strong (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 84 | Moderate | [C₆H₁₂]⁺ (Hexene radical cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[5] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0 ppm.[5]

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like hexyl benzoate, the spectrum can be recorded by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be prepared as a KBr disc. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source.[1] The sample is introduced into the instrument, often via gas chromatography (GC-MS), and then bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the molecule to ionize and fragment. The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as hexyl benzoate.

Caption: Workflow of Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Synthesis of Hexyl Benzoate from Benzoic Acid and Hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of hexyl benzoate, an important ester utilized in the fragrance, cosmetic, and pharmaceutical industries. The primary focus is on the Fischer-Speier esterification reaction between benzoic acid and hexanol. This document details established experimental protocols, presents comparative quantitative data for various catalytic systems, and illustrates the general experimental workflow.

Core Synthesis Reaction: Fischer-Speier Esterification

The most common and industrially significant method for producing hexyl benzoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (benzoic acid) with an alcohol (n-hexanol). The reaction is reversible, and to drive it towards the formation of the ester product, the water byproduct is typically removed as it is formed.[1][2][3]

Reaction Scheme:

Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are traditionally used as catalysts to protonate the carbonyl oxygen of the benzoic acid, thereby activating it for nucleophilic attack by the alcohol.[2]

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of hexyl benzoate via acid-catalyzed azeotropic distillation.

Materials and Equipment

-

Reactants:

-

Benzoic Acid (C₇H₆O₂)

-

n-Hexanol (C₆H₁₄O)

-

-

Catalyst:

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

-

-

Solvent:

-

Toluene or Hexane (for azeotropic water removal)

-

-

Work-up Reagents:

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

-

Synthesis Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid, 1.1 to 1.5 molar equivalents of n-hexanol, and a suitable volume of toluene to dissolve the reactants.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-5 mol%) to the mixture.

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

-

Reaction Monitoring: Continue refluxing until the theoretical amount of water is collected in the trap, or until the reaction completion is confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification

-

Solvent Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

-

Aqueous Washing: Wash the organic layer sequentially with:

-

Water, to remove the bulk of the acid catalyst.

-

Saturated sodium bicarbonate solution, to neutralize and remove any remaining catalyst and unreacted benzoic acid. (Caution: CO₂ evolution may cause pressure buildup).

-

Brine, to facilitate the separation of the aqueous and organic layers.

-

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude hexyl benzoate.

-

Final Purification: Purify the crude product by either vacuum distillation to separate the ester from any high-boiling impurities or by silica gel column chromatography.

Quantitative Data Presentation

The efficiency of hexyl benzoate synthesis is highly dependent on the catalyst and reaction conditions. While traditional acid catalysts are effective, modern research focuses on "green" alternatives like deep eutectic solvents (DES) and ionic liquids to improve yields, simplify separation, and enhance recyclability.[4] The following table summarizes comparative data on benzoic acid conversion using different catalytic systems.

| Catalyst | Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | Conversion of Benzoic Acid (%) | Reference |

| p-TSA/BTEAC (DES)¹ | Hexanol | 75 | 10:1 | 10 | 67.5 | [5] |

| p-TSA/BTEAC (DES)¹ | Hexanol | 65 | 10:1 | 10 | 64.0 | [4][5] |

| 1-Butyl-3-methylimidazolium chloride (Ionic Liquid) | Hexanol | 65 | 10:1 | 10 | 19.6 | [4][5] |

| Amberlyst 15 (Ion Exchange Resin) | Hexanol | 65 | 10:1 | 10 | 7.8 | [4][5] |

¹Deep Eutectic Solvent (DES) composed of p-toluenesulfonic acid (p-TSA) as the hydrogen bond donor and benzyltriethylammonium chloride (BTEAC) as the hydrogen bond acceptor.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and procedural steps in the synthesis and purification of hexyl benzoate.

Caption: General workflow for hexyl benzoate synthesis.

Caption: Key steps in the Fischer esterification mechanism.

References

The Enigmatic Presence of Hexyl Benzoate in the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence of hexyl benzoate, an aromatic ester, within the plant kingdom. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on its presence in various flora, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence of Hexyl Benzoate

Hexyl benzoate is a volatile organic compound that contributes to the characteristic aroma of various plants. Its presence has been documented in several species, where it plays a role in attracting pollinators and defending against herbivores. While its occurrence is not as widespread as other esters, it is a significant component of the aromatic profile in specific plant families.

Quantitative Data on Hexyl Benzoate in Selected Plant Tissues

The concentration of hexyl benzoate varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes the available quantitative data on the natural occurrence of hexyl benzoate.

| Plant Species | Family | Plant Part | Method of Analysis | Concentration/Abundance of Hexyl Benzoate | Reference(s) |

| Diospyros discolor (Velvet Apple) | Ebenaceae | Intact Fruit | GC-MS | 13.78% of total volatile compounds | [1] |

| Peel | GC-MS | 6.02% of total volatile compounds | [1] | ||

| Pulp | GC-MS | Detected, but not one of the six major compounds | [2] | ||

| Inula verbascifolia | Asteraceae | Above-ground flowering parts | GC-MS | 4.5% of essential oil in one analyzed population | [3][4] |

| Narcissus poeticus (Poet's Narcissus) | Amaryllidaceae | Flowers | SFE-CO2-GC-TOF/MS | Detected in trace amounts | [5] |

| Cerastium candidissimum (Greek Silver Carpet) | Caryophyllaceae | Not Specified | Not Specified | Data not available | [6] |

Note: The data for Diospyros discolor and Inula verbascifolia are presented as a relative percentage of the total volatile compounds or essential oil composition, respectively. Absolute concentrations may vary depending on various factors such as genotype, environmental conditions, and developmental stage.

Proposed Biosynthetic Pathway of Hexyl Benzoate

The biosynthesis of hexyl benzoate in plants is not yet fully elucidated. However, based on the known pathways for its precursors, benzoic acid and hexanol, a putative pathway can be proposed. The formation of hexyl benzoate likely involves a two-step process: the synthesis of benzoic acid via the phenylpropanoid pathway and the subsequent esterification with hexanol, catalyzed by an alcohol acyltransferase (AAT).

Caption: Proposed biosynthetic pathway of hexyl benzoate in plants.

This proposed pathway begins with the conversion of L-phenylalanine to cinnamic acid, which then undergoes a series of reactions in the peroxisome, including CoA ligation and β-oxidation, to form benzoyl-CoA.[4][7][8] In the cytosol, an alcohol acyltransferase (AAT) catalyzes the esterification of benzoyl-CoA with hexanol to produce hexyl benzoate.[5][9][10][11] The availability of hexanol, which can be derived from the lipoxygenase (LOX) pathway, is also a critical factor in this synthesis.

Experimental Protocols

The analysis of hexyl benzoate in plant tissues typically involves extraction of the volatile compounds followed by separation and identification using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for the analysis of floral volatiles, while solvent extraction is often employed for other plant tissues.

Headspace Solid-Phase Microextraction (HS-SPME) for Floral Volatiles

This method is suitable for the analysis of volatile compounds emitted from live or freshly excised flowers.

Caption: Workflow for HS-SPME-GC-MS analysis of floral volatiles.

Materials:

-

Fresh plant material (e.g., flowers)

-

Headspace vials with PTFE-lined septa

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Place a known weight of fresh plant material into a headspace vial.

-

Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.[12][13][14]

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.[15][16][17]

-

Thermal Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).

-

MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

-

-

Identification and Quantification: Identify hexyl benzoate by comparing its mass spectrum and retention time with that of an authentic standard.[18] Quantification can be performed using an internal or external standard calibration curve.

Solvent Extraction for Other Plant Tissues

This method is suitable for extracting hexyl benzoate from leaves, stems, or other plant parts where its concentration might be lower or less volatile.

Caption: Workflow for solvent extraction and GC-MS analysis.

Materials:

-

Fresh or dried plant material

-

Organic solvent (e.g., hexane, dichloromethane, or a mixture)[19]

-

Mortar and pestle or homogenizer

-

Filtration apparatus

-

Rotary evaporator

-

GC-MS system

Procedure:

-

Sample Preparation: Weigh a known amount of plant material and grind it to a fine powder, either fresh or after freeze-drying.

-

Extraction: Macerate the ground tissue in a suitable organic solvent. The mixture can be agitated or sonicated for a period to ensure efficient extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a low temperature to avoid the loss of volatile compounds.

-

GC-MS Analysis: Dissolve the concentrated extract in a known volume of solvent and analyze it using the GC-MS parameters outlined in section 3.1.

Conclusion

Hexyl benzoate is a naturally occurring ester found in a select number of plant species, contributing to their unique aromatic profiles. While quantitative data remains limited for many plants, this guide provides a summary of the current knowledge. The proposed biosynthetic pathway, involving the convergence of the phenylpropanoid and fatty acid-derived alcohol pathways, offers a framework for future research into the genetic and enzymatic regulation of its production. The detailed experimental protocols provided herein will serve as a valuable resource for researchers aiming to identify and quantify this compound in various plant matrices, ultimately contributing to a deeper understanding of its role in plant biology and its potential applications.

References

- 1. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]

- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Plant Compound: Hexyl benzoate | C13H18O2) [pherobase.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. static.igem.org [static.igem.org]

- 8. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Benzoic acid, hexyl ester [webbook.nist.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. researchgate.net [researchgate.net]

- 19. coleparmer.com [coleparmer.com]

Odor profile and fragrance characteristics of hexyl benzoate

An In-depth Technical Guide to the Odor Profile and Fragrance Characteristics of Hexyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the odor profile, fragrance characteristics, and physicochemical properties of hexyl benzoate. It includes detailed experimental protocols for its synthesis and sensory evaluation, along with a summary of its quantitative data and a description of the general olfactory signaling pathway.

Introduction

Hexyl benzoate (CAS 6789-88-4) is an aromatic ester widely utilized in the fragrance, cosmetic, and personal care industries.[1] Its pleasant aromatic profile and fixative properties make it a valuable ingredient in a variety of scented products. This guide delves into the technical aspects of hexyl benzoate, offering insights for researchers and professionals in fragrance science and related fields.

Physicochemical Properties

Understanding the physicochemical properties of hexyl benzoate is crucial for its effective application in fragrance formulations. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Hexyl Benzoate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Appearance | Colorless clear oily liquid | [3][4] |

| Boiling Point | 272 °C (at 760 mm Hg) | [1][4][5][6] |

| Flash Point | > 110 °C (> 230 °F) | [3][4] |

| Vapor Pressure | 0.003 mmHg @ 25 °C | [4][5] |

| Density | 0.98 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.493 | [6][7] |

| Solubility | Insoluble in water; Soluble in alcohol and acetone | [1][2][6] |

| logP (o/w) | 4.672 (estimated) | [4] |

Odor Profile and Fragrance Characteristics

Hexyl benzoate possesses a complex and versatile odor profile, making it a popular choice among perfumers. Its scent is generally characterized as balsamic, with additional nuances that contribute to its broad appeal.

Odor Descriptors: The fragrance of hexyl benzoate is described using a variety of terms, including:

-

Primary Notes: Balsamic, woody, green, sappy, and clean.[3][4][5][8][9]

-

Secondary Notes: Sweet, floral, and slightly fruity.[1]

-

Other Descriptors: Aromatic, piney, herbaceous, and with metallic undertones.[2][3][4][10]

Fragrance Family: Balsamic.[5]

Strength and Substantivity: It has a medium odor strength and exhibits excellent tenacity, lasting up to 192 hours on a blotter.[3][4][10] This longevity makes it an effective fixative in fragrance compositions, particularly for labdanum-based scents.[3][11]

Use in Perfumery: Hexyl benzoate is valued as a modifier and blender, especially in chypre, fougère, and amber fragrance structures.[3] It is often used at a level of up to 5% in the fragrance concentrate.[5][9]

Experimental Protocols

Synthesis of Hexyl Benzoate via Fischer Esterification

Hexyl benzoate is commonly synthesized through the Fischer esterification of benzoic acid with n-hexanol, using an acid catalyst.

Reaction Scheme:

Experimental Workflow for Fischer Esterification:

Caption: Workflow for the synthesis of hexyl benzoate via Fischer esterification.

Detailed Protocol:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, combine benzoic acid, a molar excess of n-hexanol (e.g., 1.5 equivalents), and toluene as a solvent.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzoic acid is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess n-hexanol.

-

Purification: Purify the crude product by vacuum distillation to obtain pure hexyl benzoate.

Sensory Evaluation of Hexyl Benzoate

The odor profile of hexyl benzoate can be systematically evaluated using a trained sensory panel and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation Workflow:

Caption: Workflow for sensory panel evaluation of hexyl benzoate.

Detailed Protocol for Sensory Panel Evaluation:

-